Verde de Alizarina G

Descripción general

Descripción

Alizarine Green G, also known as Phthalocyanine Green G, is a synthetic green pigment from the group of phthalocyanine dyes. It is a complex of copper (II) with chlorinated phthalocyanine. This compound is known for its bright, high-intensity color and is widely used in various applications such as inks, oil paints, coatings, and plastics .

Aplicaciones Científicas De Investigación

Alizarine Green G has a wide range of scientific research applications:

Chemistry: Used as a standard pigment in printing inks and coatings due to its stability and high-intensity color.

Biology: Employed in biological staining and as a marker in various biological assays.

Medicine: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species under light exposure.

Mecanismo De Acción

Target of Action

Alizarine Green G, also known as Solway Green G, is a water-soluble anthraquinone dye . It is an agonist of the AHR receptor , which plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons. This receptor is involved in several biological processes, including cell proliferation and differentiation .

Mode of Action

Alizarine Green G interacts with its target, the AHR receptor, by binding to it . This binding triggers a series of events, including the upregulation of the expression of CYP1A1, an enzyme involved in the metabolism of xenobiotics . Alizarine Green G also increases the ethoxyresorufin-O-deethylase activity, which is a measure of CYP1A1 activity .

Biochemical Pathways

The primary biochemical pathway affected by Alizarine Green G is the AHR-CYP1A1 signaling pathway . Activation of this pathway leads to transcriptional changes in hepatoma cells . The compound may act as a potential carcinogen, as it significantly enriches several items related to cancer in both DO and KEGG analysis .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Alizarine Green G is currently limited. Given its water solubility , it can be inferred that it may have good bioavailability

Result of Action

The interaction of Alizarine Green G with the AHR receptor and the subsequent activation of the AHR-CYP1A1 pathway lead to a decrease in cell viability in a dose-dependent manner . This suggests that Alizarine Green G may have potential cytotoxic effects.

Action Environment

The action of Alizarine Green G can be influenced by various environmental factors. For instance, its photocatalytic degradation has been studied under UV light . The degradation increased with increasing TiO2 loading and decreased with increasing dye concentration and solution pH . This suggests that environmental conditions can significantly impact the action, efficacy, and stability of Alizarine Green G.

Análisis Bioquímico

Biochemical Properties

Alizarine Green G plays a significant role in biochemical reactions, particularly as a staining agent in biological research. It interacts with various enzymes, proteins, and other biomolecules. For instance, Alizarine Green G has been shown to interact with calcium-binding proteins, leading to the formation of colored complexes that are useful in visualizing calcium deposits in tissues . Additionally, it can bind to certain enzymes, altering their activity and providing insights into enzyme function and regulation .

Cellular Effects

Alizarine Green G influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Alizarine Green G can affect the viability of certain cell types, such as hepatoma cells, by modulating the activity of enzymes like CYP1A1 . This modulation can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential impact on cell function .

Molecular Mechanism

The molecular mechanism of Alizarine Green G involves its interaction with biomolecules at the molecular level. It can act as an agonist for receptors like the aryl hydrocarbon receptor (AHR), leading to the activation of signaling pathways such as the AHR-CYP1A1 pathway . This activation results in the upregulation of specific genes and changes in enzyme activity, demonstrating how Alizarine Green G exerts its effects through binding interactions and modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alizarine Green G can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Alizarine Green G can maintain its activity over extended periods, although its stability may vary depending on environmental conditions . Long-term exposure to Alizarine Green G in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of Alizarine Green G vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial effects on cellular function. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects of Alizarine Green G is essential for its safe and effective use in research and applications .

Metabolic Pathways

Alizarine Green G is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can affect metabolic flux and alter metabolite levels, providing insights into its role in cellular metabolism . For example, Alizarine Green G’s interaction with the CYP1A1 enzyme highlights its involvement in metabolic pathways related to xenobiotic metabolism .

Transport and Distribution

Within cells and tissues, Alizarine Green G is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of Alizarine Green G is crucial for optimizing its use in various applications .

Subcellular Localization

The subcellular localization of Alizarine Green G plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall impact on cellular processes .

Métodos De Preparación

Alizarine Green G is derived from phthalocyanine blue by chlorination in the presence of aluminum trichloride. The stoichiometry for the complete chlorination is shown as follows: [ \text{Cu(C}{32}\text{H}{16}\text{N}{8}) + 16 \text{Cl}{2} \rightarrow \text{Cu(C}{32}\text{N}{8}\text{Cl}{16}) + 16 \text{HCl} ] In practice, this pigment is a mixture of isomers and degrees of chlorination. The 15th and 16th chlorides are difficult to install, and the chemical formula usually ranges from (\text{C}{32}\text{H}{3}\text{Cl}{13}\text{CuN}{8}) to (\text{C}{32}\text{HCl}{15}\text{CuN}{8}) .

Análisis De Reacciones Químicas

Alizarine Green G undergoes various types of chemical reactions, including:

Oxidation: The compound is highly stable and resistant to oxidation due to the presence of strongly electronegative chlorine substituents.

Reduction: It is less prone to reduction reactions because of its stable structure.

Substitution: Chlorine atoms in the compound can be substituted under specific conditions, although this is not common due to the stability of the chlorinated phthalocyanine structure.

Common reagents and conditions used in these reactions include aluminum trichloride for chlorination and various solvents for dissolution and application .

Comparación Con Compuestos Similares

Alizarine Green G is unique among phthalocyanine dyes due to its high degree of chlorination and resulting stability. Similar compounds include:

Phthalocyanine Blue: The precursor to Alizarine Green G, less chlorinated and thus less stable.

Copper Phthalocyanine: A related compound with different degrees of chlorination, used in various pigments and dyes.

Viridian Hue: Another green pigment with different chemical properties and applications.

Alizarine Green G stands out for its high stability, resistance to various environmental factors, and vibrant color, making it a preferred choice in many industrial and scientific applications .

Propiedades

IUPAC Name |

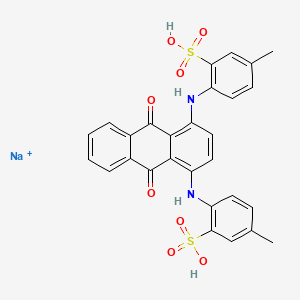

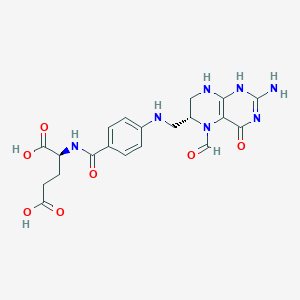

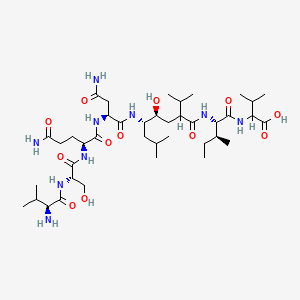

sodium;5-methyl-2-[[4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2.Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSZILCQNLWJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2NaO8S2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-90-1 | |

| Record name | Solway Green G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Solway Green G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)